2-[(Piperidin-4-yl)amino]acetamide

Catalog No.
S12200486
CAS No.
M.F
C7H15N3O
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Piperidin-4-yl)amino]acetamide

Product Name

2-[(Piperidin-4-yl)amino]acetamide

IUPAC Name

2-(piperidin-4-ylamino)acetamide

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C7H15N3O/c8-7(11)5-10-6-1-3-9-4-2-6/h6,9-10H,1-5H2,(H2,8,11)

InChI Key

HZARBCHFXQFYPW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NCC(=O)N

2-[(Piperidin-4-yl)amino]acetamide is an organic compound characterized by the presence of a piperidine ring and an acetamide functional group. It has the molecular formula C8H16N2OC_8H_{16}N_2O and is often utilized in medicinal chemistry due to its potential biological activities. The compound's structure includes a piperidine moiety, which is a six-membered ring containing one nitrogen atom, and an amino group attached to an acetamide.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of more oxidized derivatives.
  • Reduction: It can undergo reduction reactions using lithium aluminum hydride, converting functional groups such as nitriles to amines.
  • Substitution: Nucleophilic substitution reactions are possible, particularly at the acetamide moiety, allowing for the introduction of various substituents under basic conditions.

Research indicates that 2-[(Piperidin-4-yl)amino]acetamide exhibits significant biological activity. It has been studied for its potential as an inhibitor of various enzymes and receptors involved in metabolic pathways. The compound may interact with specific molecular targets, influencing neurotransmission and other physiological processes.

The synthesis of 2-[(Piperidin-4-yl)amino]acetamide typically involves several steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Amino Group: The piperidine derivative is reacted with an amine source to introduce the amino group.
  • Attachment of the Acetamide Moiety: The final step involves acylation with acetic anhydride or a similar reagent to form the acetamide group.

These synthetic routes can be optimized for yield and purity through various techniques such as temperature control and purification methods like recrystallization or chromatography.

2-[(Piperidin-4-yl)amino]acetamide finds applications in several fields:

  • Pharmaceuticals: Its potential as a therapeutic agent makes it valuable in drug development, particularly in targeting neurological disorders.
  • Biochemical Research: The compound is used in studies investigating enzyme inhibition and receptor interactions, contributing to understanding various biological pathways.

Interaction studies have demonstrated that 2-[(Piperidin-4-yl)amino]acetamide can bind to specific receptors or enzymes, altering their activity. This interaction may modulate signaling pathways related to neurotransmission or metabolic processes, indicating its potential role as a pharmacological agent.

Several compounds share structural similarities with 2-[(Piperidin-4-yl)amino]acetamide. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
N-(4-Aminophenyl)-2-(piperidin-1-yl)acetamideContains a piperidine ring and an amine groupFocuses on phenyl substitution affecting biological activity
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineFeatures a piperidine core but with a pyrrolopyrimidine moietySelective inhibitor of protein kinase B
2-(4-Chlorophenyl)-4-OxoquinazolinContains a quinazoline structure along with piperazineExhibits antimicrobial and anticancer activities

These compounds demonstrate variations in their biological activities and mechanisms of action while maintaining structural similarities to 2-[(Piperidin-4-yl)amino]acetamide. Each compound's unique features contribute to its specific applications in medicinal chemistry and pharmacology.

Traditional Organic Synthesis Approaches for Piperidine-Acetamide Hybridization

Traditional methods rely on stepwise functionalization of piperidine and acetamide precursors. A representative protocol involves:

  • Piperidine Activation: 4-Aminopiperidine is treated with chloroacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to form 2-chloro-N-(piperidin-4-yl)acetamide.
  • Nucleophilic Displacement: The chloro intermediate reacts with amines or hydrazines in ethanol under reflux, achieving 70–80% yields.

Key Challenges:

  • Competing side reactions at the piperidine nitrogen.
  • Low regioselectivity in unsymmetrical systems.

Table 1: Representative Traditional Synthesis Conditions

Starting MaterialReagentSolventYield (%)Reference
4-AminopiperidineChloroacetyl chlorideDCM75
2-ChloroacetamidePiperidin-4-amineEthanol68

Microwave-Assisted and Solvent-Free Synthetic Optimization Strategies

Microwave irradiation reduces reaction times from hours to minutes. For instance, solvent-free coupling of 4-aminopiperidine with bromoacetamide under microwave (150°C, 300 W) achieves 89% yield in 15 minutes. This method minimizes side products like over-alkylated derivatives.

Advantages:

  • Energy efficiency (30–50% reduction in consumption).
  • Enhanced purity due to controlled thermal gradients.

Regioselective Functionalization of the Piperidine Nitrogen Center

Zinc(II) catalysts enable selective amidine formation at the piperidine nitrogen. For example, [Zn(quin)₂(H₂O)] mediates the reaction between 4-aminopiperidine and acetonitrile, yielding 2-[(piperidin-4-yl)amino]acetamidine with >90% regioselectivity.

Mechanistic Insight:

  • Zinc stabilizes the transition state via coordination to the piperidine lone pair.
  • Steric effects from quinaldinate ligands prevent undesired C-functionalization.

Palladium-Catalyzed Cross-Coupling Modifications at the Acetamide Moiety

Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings at the acetamide’s α-position. Aryl boronic acids react with bromoacetamide-piperidine hybrids under mild conditions (DMF, 60°C), introducing substituents like phenyl or pyridyl groups.

Table 2: Palladium-Catalyzed Cross-Coupling Examples

SubstrateBoronic AcidCatalystYield (%)
2-Bromo-N-(piperidin-4-yl)acetamidePhenylboronic acidPd(OAc)₂82
2-Bromo-N-(piperidin-4-yl)acetamide4-Pyridylboronic acidPdCl₂(PPh₃)₂76

Quantitative Structure-Activity Relationship Models for Target Engagement

The pharmacological activity of 2-[(Piperidin-4-yl)amino]acetamide is closely tied to its molecular architecture. Quantitative structure-activity relationship (QSAR) analyses reveal that the piperidine ring’s conformation and the acetamide group’s electron density govern binding affinity to neuronal targets. Molecular docking studies demonstrate that the compound’s piperidine nitrogen forms hydrogen bonds with conserved residues in voltage-gated sodium channels (VGSCs), while the acetamide moiety stabilizes interactions through hydrophobic contacts [2] [4].

Table 1: Key Structural Features and Predicted Binding Affinities

Structural FeatureTarget ProteinPredicted ΔG (kcal/mol)
Piperidine ringVGSC Domain IV-8.2
Acetamide carbonylSerine protease active site-6.7
Secondary amine linkerDopamine transporter-7.1

Substituents at the piperidine nitrogen significantly modulate activity. For instance, methylation at this position reduces VGSC affinity by 40%, whereas aromatic substitutions enhance selectivity for neurotransmitter transporters [4]. These insights align with QSAR models highlighting the importance of steric bulk and electronic effects in optimizing target engagement [2].

Allosteric Modulation of Neuronal Voltage-Gated Sodium Channels

2-[(Piperidin-4-yl)amino]acetamide exhibits state-dependent inhibition of VGSCs, preferentially binding to the inactivated state with an IC₅₀ of 12.3 μM in dorsal root ganglion neurons [2]. Unlike classical local anesthetics, the compound demonstrates allosteric modulation by stabilizing the slow-inactivated state, as evidenced by a +15 mV shift in steady-state inactivation curves. This mechanism reduces hyperexcitability in pain pathways without complete channel blockade, preserving physiological signaling [2].

Electrophysiological studies further reveal a use-dependent inhibition pattern, with a 300 ms recovery time constant from fast inactivation. This kinetic profile suggests therapeutic potential in conditions requiring sustained neuronal silencing, such as neuropathic pain [2]. Comparative molecular dynamics simulations indicate that the compound’s piperidine ring occupies a hydrophobic pocket near the DIV voltage sensor, disrupting S4 helix movement during activation [4].

Comparative Efficacy Analysis Against Lidocaine Analogues in Pain Pathways

When benchmarked against lidocaine derivatives, 2-[(Piperidin-4-yl)amino]acetamide shows distinct advantages. In the mouse tail immersion test, it achieves 80% analgesia at 30 mg/kg (intraperitoneal), comparable to 2% lidocaine but with a longer duration (120 vs. 45 minutes) [2]. Crucially, the compound lacks pro-convulsant effects at high doses (up to 100 mg/kg), whereas lidocaine induces seizures in 60% of subjects at equivalent concentrations [2].

Table 2: Efficacy Metrics in Preclinical Pain Models

Metric2-[(Piperidin-4-yl)amino]acetamideLidocaine (2%)
ED₅₀ (corneal reflex)18 mg/kg22 mg/kg
Onset time (infiltration)4.2 minutes3.8 minutes
Vasoactivity index0.9 (hypotensive)1.3 (hypertensive)

The improved safety profile stems from reduced off-target binding to cardiac sodium channels (Nav1.5), as shown by a 5-fold selectivity ratio over neuronal isoforms (Nav1.7) [2]. This contrasts with lidocaine analogues, which exhibit <2-fold selectivity, explaining their cardiovascular toxicity [2].

Dual Action Mechanisms in Neurotransmitter Reuptake Inhibition

Beyond ion channel modulation, 2-[(Piperidin-4-yl)amino]acetamide inhibits serotonin and norepinephrine reuptake transporters (SERT/NET) with IC₅₀ values of 1.8 μM and 2.4 μM, respectively [4]. Molecular dynamics simulations suggest the piperidine amine interacts with ASP98 in SERT’s binding pocket, mimicking the interaction of selective serotonin reuptake inhibitors [4]. This dual activity—combining VGSC blockade and monoaminergic modulation—positions the compound uniquely for treating complex pain syndromes with comorbid depression.

Synergistic effects are observed in vitro: pretreatment with 10 μM compound enhances morphine’s antinociceptive potency by 3-fold in μ-opioid receptor assays, likely through NET-mediated noradrenergic potentiation [4]. However, dopamine transporter (DAT) affinity remains low (IC₅₀ > 10 μM), minimizing abuse liability compared to psychostimulant-based analgesics [4].

Molecular dynamics simulations have provided critical insights into the binding mechanisms of 2-[(Piperidin-4-yl)amino]acetamide derivatives with the human Ether-à-go-go Related Gene (hERG) potassium channel. These studies employ sophisticated computational protocols to understand the dynamic interactions between piperidin-4-yl-acetamide compounds and the hERG channel pore cavity [1] [2].

The simulation methodology utilizes the AMBER molecular dynamics package with the ff14SB force field for protein structures and the General AMBER Force Field (GAFF2) for ligand parameterization. The TIP3P explicit water model provides accurate solvation effects, while the system undergoes extensive energy minimization involving 20,000 steps combining steepest descent and conjugate gradient algorithms [1] [2]. Production simulations typically extend from 30 to 100 nanoseconds under physiological conditions at 310 K temperature and 1.0 bar pressure using the NPT ensemble.

The computational analysis reveals that aromatic residues Tyrosine 652 and Phenylalanine 656 within the hERG channel pore cavity serve as primary binding sites for piperidin-4-yl-acetamide derivatives [3] [4]. These aromatic residues create a hydrophobic binding environment that accommodates the lipophilic characteristics of the piperidine scaffold. The binding affinity studies demonstrate IC50 values of approximately 10.2 μM for related piperidin-4-yl compounds, indicating moderate hERG channel blocking activity [3] [4].

Structural analysis performed on 2-piperidin-4-yl-acetamide derivatives reveals that hydrophobic properties on the van der Waals surface significantly favor hERG blocking activity, while polar or electronegative groups prove detrimental to binding interactions [3] [5]. The presence of flexible aromatic rings enhances hERG blocking activity, contributing to the observed binding patterns within the channel pore cavity.

Table 1: Molecular Dynamics Simulation Parameters for hERG Channel Binding Affinities

Simulation ParameterTypical Values/MethodsReferences
System Preparation MethodAMBER/Leap system preparation [1] [2]
Force Field UsedAMBER ff14SB for protein, GAFF2 for ligand [1] [2]
Water ModelTIP3P explicit water model [1] [2]
Minimization Steps20,000 steps (steepest descent + conjugate gradient) [1] [2]
Production Simulation Time30-100 ns production runs [1] [2]
Temperature (K)310 K (physiological temperature) [1] [2]
Pressure (bar)1.0 bar (NPT ensemble) [1] [2]
Key Binding ResiduesTyr652, Phe656 (aromatic residues in pore cavity) [3] [4]
Binding Affinity (IC50)10.2 μM (for related piperidin-4-yl compounds) [3] [4]
Simulation SoftwareAMBER18 with pmemd.cuda engine [1] [2]

Density Functional Theory (DFT) Analysis of Electron Distribution Patterns

Density Functional Theory calculations provide comprehensive insights into the electronic structure and reactivity patterns of 2-[(Piperidin-4-yl)amino]acetamide. These quantum mechanical computations reveal fundamental electron distribution characteristics that govern molecular interactions and binding affinities across various biological targets [6] [7] [8].

The DFT analysis employs multiple hybrid functionals including B3LYP, ωB97XD, and M06-2X with double-zeta basis sets such as 6-31G(d,p) and 6-311++G(d,p) to ensure accurate electronic structure calculations [6] [7] [8]. Full geometry optimization procedures in the gas phase establish equilibrium molecular conformations, while single-point energy calculations at optimized geometries provide precise energetic data.

Electron distribution analysis reveals dipole moment values ranging from 1.15 to 2.87 Debye for piperidine derivatives, indicating moderate polar character that influences binding interactions with biological targets [7] [9]. The molecular orbital analysis through Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap calculations elucidates reactivity patterns and electron transfer capabilities.

Natural Bond Orbital (NBO) charge analysis demonstrates that the mechanism of bond formation between acetamide derivatives and biological molecules occurs predominantly through nitrogen atoms, with electron-rich regions facilitating intermolecular interactions [8]. The reactivity descriptors derived from Fukui function calculations identify specific atomic sites with enhanced nucleophilic or electrophilic character, providing guidance for structure-activity relationship optimization.

The DFT calculations reveal that acetamide derivatives exhibit electron affinity characteristics that correlate with biological activity, where increased electron affinity values enhance anti-viral and receptor binding activities [8]. Softness indices derived from quantum mechanical descriptors demonstrate significant contributions to biological activity, with volume and surface area properties directly proportional to binding affinity.

Table 2: Density Functional Theory Analysis of Electron Distribution Patterns

DFT Method/PropertyTypical Values/MethodsReferences
Functional UsedB3LYP, ωB97XD, M06-2X hybrid functionals [6] [7] [8]
Basis Set6-31G(d,p), 6-311++G(d,p) double-zeta basis sets [6] [7] [8]
Geometry OptimizationFull geometry optimization in gas phase [6] [7] [8]
Electron Affinity AnalysisCalculated for electron-withdrawing/donating effects [8]
Dipole Moment Calculation1.15-2.87 Debye for piperidine derivatives [7] [9]
Molecular Orbital AnalysisHOMO-LUMO gap analysis for reactivity [7] [8]
Charge Distribution (NBO)Natural Bond Orbital charge analysis [8]
Reactivity DescriptorsFukui functions, softness indices [8]
Solvent EffectsPolarizable Continuum Model (PCM) for aqueous systems [8]
Energy CalculationsSingle-point energy calculations at optimized geometries [7] [8] [9]

Docking Studies With Melanin-Concentrating Hormone Receptor 1 (MCH R1)

Comprehensive molecular docking investigations have elucidated the binding mechanisms of 2-[(Piperidin-4-yl)amino]acetamide derivatives with Melanin-Concentrating Hormone Receptor 1 (MCH R1). These computational studies reveal specific interaction patterns within the transmembrane receptor binding pocket and provide structural insights for optimizing MCH R1 antagonistic activity [10] [11] [12].

The docking studies utilize crystal structures and homology models of MCH R1, employing advanced molecular docking software including Glide, AutoDock, and FlexX to predict binding conformations [10] [11] [12]. The binding site encompasses transmembrane helices TM2, TM3, TM5, TM6, and TM7, creating a hydrophobic pocket that accommodates the 4-arylpiperidine scaffold characteristic of MCH R1 antagonists [11].

Critical binding interactions involve Aspartic acid 192 (Asp192, position D3.32), which anchors the quaternary amine of the piperidine ring through ionic interactions [11] [12]. Tryptophan 265 (Trp265, position W6.48) provides aromatic stacking interactions with the methylphenyl group connected to the piperidine scaffold, effectively blocking receptor activation [11]. Additional hydrophobic interactions with Tyrosine 341 and Tyrosine 342 (Tyr341/Tyr342, positions Y6.51/Y6.52) stabilize the binding conformation within the transmembrane domain.

The structural analysis demonstrates that optimized 2-piperidin-4-yl-acetamide derivatives achieve binding affinities ranging from 1 to 10 nanomolar for MCH R1 antagonistic activity [10] [12] [13] [14]. Importantly, structure-activity relationship studies have identified modifications that provide 24-fold selectivity improvement against hERG channel binding, addressing cardiotoxicity concerns associated with these compounds [10] [12].

The pharmacophore mapping reveals essential structural features including the 4-arylpiperidine scaffold, amide linker functionality, and specific aromatic substituents that optimize binding affinity and selectivity [10] [11] [12]. Validation methods employing cross-docking protocols and binding pose comparisons with known MCH R1 antagonists confirm the reliability of the computational predictions.

Table 3: MCH R1 Molecular Docking Study Parameters and Findings

Docking ParameterValues/DetailsReferences
Receptor Structure SourceCrystal structure or homology model of MCH R1 [10] [11] [12]
Docking SoftwareGlide, AutoDock, FlexX molecular docking programs [10] [11] [12]
Binding Site DefinitionTransmembrane helices TM2, TM3, TM5, TM6, TM7 [11]
Key Binding ResiduesAsp192 (D3.32), Trp265 (W6.48), Tyr341/Tyr342 [11] [12] [14]
Hydrogen Bond InteractionsAsp192 anchors quaternary amine of piperidine [11] [12]
Hydrophobic InteractionsAromatic stacking with Trp265, hydrophobic pocket interactions [11] [12]
Binding Affinity (IC50)1-10 nM for optimized 2-piperidin-4-yl-acetamide derivatives [10] [12] [13] [14]
Selectivity vs hERG24-fold selectivity improvement achieved [10] [12]
Pharmacophore Features4-arylpiperidine scaffold, amide linker, aromatic substituents [10] [11] [12]
Validation MethodCross-docking validation, binding pose comparison [11] [12]

Pharmacophore Mapping for Soluble Epoxide Hydrolase (sEH) Inhibition

Pharmacophore mapping studies for soluble epoxide hydrolase (sEH) inhibition have revealed the essential molecular features required for effective binding of 2-[(Piperidin-4-yl)amino]acetamide derivatives to this therapeutically important enzyme. These computational investigations provide comprehensive structure-activity relationships for designing potent sEH inhibitors with improved pharmacological properties [15] [16] [17].

The pharmacophore development utilizes extensive training sets comprising 76 human sEH inhibitor complexes with binding affinities spanning 3.3 to 9.6 pIC50 units, ensuring comprehensive coverage of structure-activity relationships [15] [16]. The central pharmacophore features consist of urea or amide groups that establish critical hydrogen bonding interactions with the catalytic triad formed by Aspartic acid 335, Tyrosine 383, and Tyrosine 466 within the enzyme active site [15] [16] [17].

The sEH binding pocket exhibits an L-shaped architecture divided into left-hand side (LHS) and right-hand side (RHS) regions connected by a narrow central channel. Molecular dynamics simulations demonstrate that benzohomoadamantane groups preferentially occupy the LHS pocket, while piperidine derivatives with carbonyl substituents effectively fill the RHS region [15] [17]. The optimal binding orientation positions the benzohomoadamantane moiety in the LHS pocket through NH···π interactions with Glutamine 384 and hydrophobic contacts with Methionine 339 and Tryptophan 336.

The piperidine component establishes persistent hydrophobic interactions with Histidine 494 and Methionine 419 in the RHS pocket, while tetrahydropyran substituents interact with Leucine 417 and Tryptophan 525 [15]. The oxygen atom of tetrahydropyran rings forms transient hydrogen bonds with Serine 415, contributing to binding stability while maintaining appropriate solvent exposure.

Computational analysis reveals that compounds incorporating neopentyl amide substituents achieve superior inhibitory potencies compared to smaller alkyl groups, with IC50 values reaching 0.3 μM for optimized derivatives [18]. The presence of hydrogen bond donor properties in the amide NH group proves essential for sEH inhibitory activity, as tertiary amide counterparts with cyclic amines demonstrate significantly reduced potency [18].

Table 4: Soluble Epoxide Hydrolase (sEH) Pharmacophore Mapping Requirements

Pharmacophore ElementDetails/RequirementsReferences
Training Set Size76 human sEH inhibitor complexes [15] [16]
Activity Range (pIC50)3.3 to 9.6 pIC50 units [16]
Key Pharmacophore FeaturesUrea/amide central pharmacophore with dual hydrophobic groups [15] [16] [17]
Hydrogen Bond DonorsUrea NH groups (critical for binding) [15] [16] [17]
Hydrogen Bond AcceptorsCarbonyl oxygen of urea/amide group [15] [16] [17]
Hydrophobic FeaturesTwo distinct hydrophobic regions (aromatic/aliphatic) [15] [16] [17]
Central Binding MotifUrea group interacting with Asp335, Tyr383, Tyr466 triad [15] [16] [17]
Left-hand Side (LHS) PocketBenzohomoadamantane or bulky aromatic groups preferred [15] [17]
Right-hand Side (RHS) PocketPiperidine ring with carbonyl substituents (tetrahydropyran, etc.) [15] [17]
Validation MethodCross-validation, decoy library testing [16]

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

157.121512110 g/mol

Monoisotopic Mass

157.121512110 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

Explore Compound Types